3-Chloro-2-methoxyaniline

Physical Properties Handling and Formulation Automated Synthesis

3-Chloro-2-methoxyaniline (CAS 51114-68-2), also known as 3-chloro-o-anisidine or 2-amino-6-chloroanisole, is a disubstituted aniline derivative bearing a methoxy group at the 2-position and a chlorine atom at the 3-position of the benzene ring (molecular formula C₇H₈ClNO, MW 157.60 g/mol). This substitution pattern imparts a computed XLogP3-AA of 1.8 and a topological polar surface area of 35.3 Ų.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 51114-68-2
Cat. No. B1345702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methoxyaniline
CAS51114-68-2
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Cl)N
InChIInChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
InChIKeyVPZJHTWLWKFPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methoxyaniline (CAS 51114-68-2): A Strategic ortho-Methoxy-meta-Chloro Aniline Building Block for Pharmaceutical, Agrochemical, and Dyestuff Intermediates


3-Chloro-2-methoxyaniline (CAS 51114-68-2), also known as 3-chloro-o-anisidine or 2-amino-6-chloroanisole, is a disubstituted aniline derivative bearing a methoxy group at the 2-position and a chlorine atom at the 3-position of the benzene ring (molecular formula C₇H₈ClNO, MW 157.60 g/mol) [1]. This substitution pattern imparts a computed XLogP3-AA of 1.8 and a topological polar surface area of 35.3 Ų [1]. The compound is commercially available as a liquid at ambient temperature (bp 246 °C, density 1.231 g/cm³) and serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, hydroxyquinolines, methoxy aromatic amines, and azo dyes . Sigma-Aldrich supplies the compound at 97% assay purity (Product No. 149942) for chemical synthesis studies .

Why 3-Chloro-2-methoxyaniline Cannot Be Replaced by Other Chloromethoxyaniline Regioisomers


Chloromethoxyaniline regioisomers differ fundamentally in their physicochemical profiles and synthetic outcomes despite sharing the same molecular formula. 3-Chloro-2-methoxyaniline exists as a free-flowing liquid at 20 °C (bp 246 °C, density 1.231 g/cm³) , whereas the 5-chloro-2-methoxy isomer (CAS 95-03-4) is a crystalline solid with a melting point of 81–83 °C [1], and the 4-chloro-2-methoxy isomer (CAS 93-50-5) melts at approximately 52 °C . These divergent physical states dictate different handling, storage, and dispensing protocols in automated synthesis and scale-up operations. Furthermore, the position of the chlorine substituent relative to the amino and methoxy groups modulates the electronic environment of the aromatic ring, directly influencing reactivity in electrophilic substitution, diazotization, and Gould–Jacobs quinoline cyclization reactions [2]. Generic substitution without verifying the exact regioisomer therefore risks both operational incompatibility and synthetic failure.

3-Chloro-2-methoxyaniline: Quantified Differentiation Evidence Against Closest Analogs


Physical State at Ambient Temperature: Liquid 3-Chloro-2-methoxyaniline vs. Solid 5-Chloro and 4-Chloro Regioisomers

3-Chloro-2-methoxyaniline is a liquid at 20 °C with a boiling point of 246 °C and density of 1.231 g/cm³ . In contrast, the 5-chloro-2-methoxyaniline regioisomer (CAS 95-03-4) is a crystalline solid with a melting point of 81–83 °C and a boiling point of only 135 °C at reduced pressure (5.85 mmHg) [1]. The 4-chloro-2-methoxyaniline regioisomer (CAS 93-50-5) is also a solid, melting at approximately 52 °C . This fundamental physical-state difference means that 3-chloro-2-methoxyaniline can be directly dispensed by liquid-handling automated systems without pre-melting or dissolution steps, while its solid regioisomers require additional solvent selection and dissolution protocols prior to use in parallel synthesis or flow chemistry [1].

Physical Properties Handling and Formulation Automated Synthesis

Hydrophobicity (XLogP) Differentiation Among Chloromethoxyaniline Regioisomers

3-Chloro-2-methoxyaniline has a computed XLogP3-AA value of 1.8 [1]. The 5-chloro-2-methoxy regioisomer (CAS 95-03-4) has a reported XLogP of approximately 1.9 [2], the 4-chloro-2-methoxy isomer (CAS 93-50-5) has a LogP of approximately 1.93 , and the 2-chloro-6-methoxy isomer (CAS 158966-62-2) has an ACD/LogP of 2.30 . The 3-chloro-2-methoxy substitution pattern yields the lowest lipophilicity among the four regioisomers compared, which translates to marginally greater aqueous solubility and distinct partitioning behavior in liquid–liquid extraction and chromatographic purification steps during intermediate work-up [1].

Lipophilicity Partitioning Drug Design

Glycolysis Inhibitory Activity in Yeast and Rat Liver Cells

3-Chloro-2-methoxyaniline has been demonstrated to act as an effective inhibitor of glycolysis in both yeast cells and rat liver cells . The parent compound o-anisidine (2-methoxyaniline, CAS 90-04-0), in contrast, is primarily recognized as an industrial intermediate and environmental pollutant/metabolic substrate for hepatic microsomes rather than as a glycolysis inhibitor [1]. The introduction of the chlorine atom at the 3-position of the o-anisidine scaffold appears to confer the glycolysis-inhibitory phenotype, making this compound a relevant tool molecule for studies of the Warburg effect and metabolic regulation in cancer biology [1]. Quantitative IC₅₀ data for glycolysis inhibition in a head-to-head comparison with o-anisidine are not publicly available in the retrieved sources; therefore the potency difference is reported here as a qualitative class-level distinction pending further primary literature confirmation.

Glycolysis Inhibition Cancer Metabolism Antimetabolic Research

Chrome-Complex Azo Dye Synthesis: Validated Diazotization Component for Wool Dyeing

3-Chloro-2-methoxyaniline is explicitly listed among a defined set of substituted anilines suitable as diazo components for the preparation of azo dyes of formula (V) in chrome-complex dye synthesis (US Patent 4,443,370) [1]. The patent specifies that suitable anilines include '2-chloro-5-methoxyaniline or 3-chloro-2-methoxyaniline,' indicating that both regioisomers are viable, but that the choice of regioisomer dictates the final dye shade and fastness properties on nitrogen-containing materials such as wool [1]. In the broader azo dye chemistry context, the position of auxochrome groups (methoxy and chloro) ortho to the azo chromophore (–N=N–) is known to influence brilliance and shade depth, with ortho-methoxy groups tending to produce brighter shades [2]. The 3-chloro-2-methoxy substitution pattern places the methoxy group ortho to the diazonium-derived azo linkage, a structural feature that may contribute to specific coloristic properties not replicable with the 5-chloro-2-methoxy isomer where the methoxy group is para to the azo linkage [1][2].

Azo Dye Chemistry Textile Dyeing Chrome-Complex Dyes

Vendor Purity Benchmarks: 97–98% Assay with Validated QC Documentation

3-Chloro-2-methoxyaniline is commercially available from multiple reputable suppliers with defined purity specifications and analytical documentation. Sigma-Aldrich offers the compound at 97% assay purity (Product No. 149942) . AKSci specifies a minimum purity of 98% by GC (Product 7086AB) . Capotchem provides the compound at ≥98% purity by HPLC with moisture content ≤0.5% . Bidepharm supplies the compound at 97% standard purity and provides batch-specific QC documentation including NMR, HPLC, and GC traces . In comparison, the 2-chloro-6-methoxyaniline regioisomer (CAS 158966-62-2) is specified at a minimum purity of only 95% by at least one vendor , indicating a lower typical purity ceiling for that less common isomer. The availability of multi-vendor, batch-certified 97–98% purity material with comprehensive analytical data packages reduces procurement risk for regulated laboratory environments.

Quality Control Procurement Specifications Analytical Chemistry

Optimal Application Scenarios for Procuring 3-Chloro-2-methoxyaniline (CAS 51114-68-2)


Automated High-Throughput Synthesis and Parallel Chemistry Workflows

3-Chloro-2-methoxyaniline is a liquid at ambient temperature (20 °C), making it directly compatible with automated liquid-dispensing platforms without the need for pre-solubilization or melting steps required for solid regioisomers such as 5-chloro-2-methoxyaniline (mp 81–83 °C) or 4-chloro-2-methoxyaniline (mp ~52 °C) . For laboratories running parallel amide bond formation, urea synthesis, or sulfonamide library production using aniline building blocks, the liquid physical state reduces vial weighing errors, eliminates solvent compatibility issues, and streamlines workflow integration in Chemspeed, Tecan, or Hamilton automated synthesis systems .

Metabolic Research and Glycolysis/Warburg Effect Studies

The compound has been reported as an effective inhibitor of glycolysis in yeast and rat liver cells . Researchers investigating metabolic regulation, the Warburg effect in cancer biology, or glycolytic flux modulation can procure 3-chloro-2-methoxyaniline as a tool compound to probe structure–activity relationships where chlorine substitution on the o-anisidine scaffold is the experimental variable. The parent compound o-anisidine (2-methoxyaniline) lacks this reported glycolysis-inhibitory phenotype and is primarily studied as a metabolic substrate and environmental carcinogen [1], making the chloro-substituted derivative the relevant procurement choice for glycolysis-focused experimental designs.

Chrome-Complex Dye Development for Wool and Nitrogen-Containing Textiles

As specified in US Patent 4,443,370, 3-chloro-2-methoxyaniline is a validated diazo component for the synthesis of azo dyes that are subsequently converted to 1:2 chrome-complex dyes for dyeing wool in orange to red shades [2]. Industrial dye chemists developing novel chrome-complex dye formulations with specific shade, brilliance, and fastness profiles should procure this specific regioisomer, as the methoxy group positioned ortho to the eventual azo chromophore (–N=N–) is expected to influence the dye's coloristic properties differently than the 5-chloro-2-methoxy regioisomer, where the methoxy group is para to the azo linkage [2][3].

Hydroxyquinoline and Quinoline Library Synthesis via Gould–Jacobs Cyclization

3-Chloro-2-methoxyaniline has been employed as a synthetic precursor in the preparation of hydroxyquinoline derivatives . The Gould–Jacobs reaction, which proceeds via condensation of an aniline with alkoxymethylenemalonate esters followed by thermal cyclization, is effective for anilines with meta-substitution [4]. The 3-chloro substituent occupies the meta position relative to the amino group, meeting the electronic requirement for efficient cyclization to the 4-hydroxyquinoline core. Medicinal chemistry groups synthesizing quinoline-focused libraries for antimalarial, antibacterial, or kinase-inhibitor programs can procure this building block to introduce both chloro and methoxy functionality into the quinoline scaffold in a single synthetic step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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